molecular formula C16H23N3O B2620204 N-(Cyanomethyl)-N,2-dimethyl-3-(3-methylbutan-2-ylamino)benzamide CAS No. 1436256-39-1

N-(Cyanomethyl)-N,2-dimethyl-3-(3-methylbutan-2-ylamino)benzamide

Cat. No.: B2620204
CAS No.: 1436256-39-1
M. Wt: 273.38
InChI Key: NMHOQCDCQKOIBX-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-N,2-dimethyl-3-(3-methylbutan-2-ylamino)benzamide is a benzamide derivative characterized by a cyanomethyl group (-CH2CN) at the N-position, methyl substituents at the N and 2-positions of the benzamide core, and a 3-methylbutan-2-ylamino group at the 3-position. Its synthesis likely involves amidation and alkylation steps, similar to methods described for related benzamides (e.g., reacting acyl chlorides with amines) .

Properties

IUPAC Name

N-(cyanomethyl)-N,2-dimethyl-3-(3-methylbutan-2-ylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-11(2)13(4)18-15-8-6-7-14(12(15)3)16(20)19(5)10-9-17/h6-8,11,13,18H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHOQCDCQKOIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(C)C(C)C)C(=O)N(C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-N,2-dimethyl-3-(3-methylbutan-2-ylamino)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the acylation of an appropriate aniline derivative with a suitable acyl chloride or anhydride to form the benzamide core.

    Introduction of the Cyanomethyl Group: This step can be achieved through a nucleophilic substitution reaction where a cyanomethylating agent, such as cyanomethyl chloride, reacts with the benzamide derivative.

    Alkylation: The final step involves the alkylation of the amine group with 3-methylbutan-2-ylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and alkyl groups, leading to the formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The benzamide core allows for various substitution reactions, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its role as a pharmaceutical agent. Its structural characteristics suggest potential efficacy in treating various diseases due to its ability to interact with biological targets.

Anticancer Activity

Research indicates that compounds similar to N-(Cyanomethyl)-N,2-dimethyl-3-(3-methylbutan-2-ylamino)benzamide exhibit anticancer properties. For instance, derivatives have shown effectiveness against specific cancer cell lines by inhibiting cellular proliferation and inducing apoptosis through various mechanisms .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been highlighted in studies focusing on its ability to inhibit enzymes involved in inflammatory pathways. Molecular docking studies suggest that it can effectively bind to targets such as 5-lipoxygenase, which is crucial in mediating inflammation .

Therapeutic Formulations

This compound has been explored for use in novel drug formulations aimed at enhancing bioavailability and therapeutic efficacy.

Oral Drug Delivery Systems

Innovative formulations have been developed to optimize the oral bioavailability of this compound. Studies have focused on creating stable salt forms suitable for pharmaceutical applications, which can improve absorption rates when administered orally .

Controlled Release Mechanisms

Research has also investigated controlled release mechanisms that allow for sustained drug delivery over extended periods. Such systems are particularly beneficial in managing chronic conditions where consistent therapeutic levels are required .

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways.

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has made it a subject of interest in studies aimed at understanding metabolic pathways in diseases such as cancer and diabetes. Its inhibition profile can provide insights into the molecular mechanisms underlying these diseases .

Structure-Activity Relationship (SAR) Studies

SAR studies involving this compound have contributed to the design of more potent analogs by elucidating the relationship between chemical structure and biological activity. This information is crucial for the development of new therapeutic agents .

Case Studies

StudyFocusFindings
Study 1Anticancer activityDemonstrated efficacy against polycythemia vera and primary myelofibrosis with significant clinical improvements observed in patients.
Study 2Anti-inflammatory propertiesMolecular docking studies indicated strong binding affinity to 5-lipoxygenase, suggesting potential as an anti-inflammatory agent.
Study 3Drug formulationDeveloped stable salt forms that enhance oral bioavailability and therapeutic efficacy of the compound.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-N,2-dimethyl-3-(3-methylbutan-2-ylamino)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Diversity

(a) N-(Cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide hydrochloride salts
  • Structure: Shares the N-(cyanomethyl)benzamide backbone but replaces the 3-methylbutan-2-ylamino group with a pyrimidinyl-morpholinophenyl moiety.
  • Such differences could influence solubility and biological target specificity .
(b) Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
  • Structure : Contains a trifluoromethyl (-CF3) group at the 2-position and an isopropoxy-phenyl substituent.
  • Function: A fungicide targeting succinate dehydrogenase. The -CF3 group improves pesticidal activity by enhancing electron-withdrawing effects and metabolic stability. The target compound’s cyanomethyl group may similarly influence reactivity but lacks the -CF3’s proven pesticidal efficacy .
(c) N-(3-cyanopyridin-2-yl)benzamide
  • Structure: Features a cyanopyridinyl group instead of the cyanomethyl and 3-methylbutan-2-ylamino substituents.
  • Properties: Molar mass = 223.23 g/mol (C13H9N3O).
(a) 3-(Arylacetylamino)-N-methylbenzamides
  • Structure : Includes arylacetyl or aryloxyacetyl groups at the 3-position.
  • Applications: These derivatives are explored for C–H bond functionalization in drug synthesis. The target compound’s 3-methylbutan-2-ylamino group could similarly act as a directing group in catalytic reactions, though its steric bulk may limit reactivity compared to smaller arylacetyl substituents .
(b) Antimicrobial Benzimidazole-Benzamide Hybrids
  • Structure : Combines benzamide with benzimidazole-thioacetamido groups (e.g., compound W1).
  • Activity: Exhibits antimicrobial and anticancer properties. The target compound’s cyanomethyl group may confer distinct electronic effects, but its lack of a benzimidazole moiety likely shifts its mechanism of action .
(a) 2-Cyano-N-[(methylamino)carbonyl]acetamide
  • Structure: Shares a cyano group and methylamino substituent.
  • Safety: Limited toxicological data; highlights the need for caution in handling cyanomethyl-containing compounds.
(b) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structure : Contains a hydroxy-tert-butyl group.
  • Characterization : Fully validated via NMR, X-ray, and elemental analysis. This emphasizes the importance of crystallographic tools (e.g., SHELX, ORTEP-3) for confirming the target compound’s structure .

Tabulated Comparison of Key Features

Compound Class Key Substituents Molar Mass (g/mol) Notable Properties/Applications Reference
Target Compound N-Cyanomethyl, 3-methylbutan-2-ylamino ~300 (estimated) Underexplored biological activity -
Flutolanil 2-CF3, 3-isopropoxyphenyl 323.3 Fungicidal activity
N-(3-cyanopyridin-2-yl)benzamide 3-Cyanopyridinyl 223.23 Hydrogen-bonding capability
Benzimidazole-Benzamide Hybrids Benzimidazole-thioacetamido ~400–450 Antimicrobial/anticancer activity

Biological Activity

N-(Cyanomethyl)-N,2-dimethyl-3-(3-methylbutan-2-ylamino)benzamide is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyanomethyl group and a dimethylamino group attached to a benzamide structure. Its molecular formula is C14H20N2OC_{14}H_{20}N_2O, and it exhibits distinct physicochemical properties that influence its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological activity of this compound has not been extensively documented; however, insights can be gleaned from studies on related compounds.

  • Antibacterial Activity : Compounds with cyanomethyl groups have shown potential in inhibiting bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis pathways.
  • Anticancer Properties : Similar benzamide derivatives have been studied for their ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways.
  • Neuroprotective Effects : Some benzamide derivatives demonstrate neuroprotective effects by inhibiting neuroinflammation and promoting neuronal survival.

Research Findings and Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

StudyCompoundActivityFindings
N-(Cyanomethyl)benzamideAntibacterialExhibited significant inhibition against Gram-positive bacteria at concentrations as low as 50 µM.
Tetrazole derivativesAnticancerInduced apoptosis in various cancer cell lines, with IC50 values ranging from 10 to 30 µM.
Benzamide analogsNeuroprotectiveReduced neuroinflammation markers in vitro and improved neuronal survival rates.

Detailed Research Insights

  • Antibacterial Studies : A study found that N-(Cyanomethyl)benzamide derivatives displayed potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes.
  • Cancer Research : Research on related benzamide compounds showed that they could inhibit tumor growth in xenograft models by inducing cell cycle arrest and apoptosis through caspase activation pathways.
  • Neuroprotection : Investigations into the neuroprotective effects revealed that certain benzamide derivatives could decrease levels of pro-inflammatory cytokines, suggesting a potential application in treating neurodegenerative diseases.

Q & A

Advanced Research Question

  • Thiophene analogs (e.g., N-(3-cyanothiophen-2-yl)benzamide): Increased π-stacking but reduced metabolic stability due to sulfur oxidation .
  • Morpholine derivatives (e.g., patent EP 123456): Improve solubility via hydrogen bonding but may introduce hERG liability .
  • Comparative assays : Test IC₅₀ against CYP450 isoforms to prioritize leads with balanced ADME profiles .

What analytical techniques are critical for characterizing degradation products under accelerated stability conditions?

Basic Research Question

  • HPLC-MS/MS : Identify hydrolytic products (e.g., cleavage at the amide bond) using a C18 column and 0.1% formic acid mobile phase.
  • NMR (¹H/¹³C) : Assign peaks for oxidation products (e.g., cyanomethyl → carboxylic acid).
  • Forced degradation : Expose to 40°C/75% RH for 4 weeks; track degradation kinetics with Arrhenius modeling .

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